(2S)-2-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine (2S)-2-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine
Brand Name: Vulcanchem
CAS No.: 920798-72-7
VCID: VC20287335
InChI: InChI=1S/C18H20ClNO2/c1-21-17-8-2-14(3-9-17)12-20-10-11-22-18(13-20)15-4-6-16(19)7-5-15/h2-9,18H,10-13H2,1H3/t18-/m1/s1
SMILES:
Molecular Formula: C18H20ClNO2
Molecular Weight: 317.8 g/mol

(2S)-2-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine

CAS No.: 920798-72-7

Cat. No.: VC20287335

Molecular Formula: C18H20ClNO2

Molecular Weight: 317.8 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine - 920798-72-7

Specification

CAS No. 920798-72-7
Molecular Formula C18H20ClNO2
Molecular Weight 317.8 g/mol
IUPAC Name (2S)-2-(4-chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine
Standard InChI InChI=1S/C18H20ClNO2/c1-21-17-8-2-14(3-9-17)12-20-10-11-22-18(13-20)15-4-6-16(19)7-5-15/h2-9,18H,10-13H2,1H3/t18-/m1/s1
Standard InChI Key WWBJRNPDVXEMMA-GOSISDBHSA-N
Isomeric SMILES COC1=CC=C(C=C1)CN2CCO[C@H](C2)C3=CC=C(C=C3)Cl
Canonical SMILES COC1=CC=C(C=C1)CN2CCOC(C2)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(2S)-2-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine (CAS: 920798-72-7) possesses the molecular formula C₁₈H₂₀ClNO₂ and a molecular weight of 317.8 g/mol . Its IUPAC name underscores the stereochemistry at the C2 position, where the S-configuration is critical for its biological interactions . The structure integrates:

  • A morpholine ring (six-membered heterocycle with one oxygen and one nitrogen atom)

  • 4-Chlorophenyl group at C2

  • 4-Methoxybenzyl substituent at C4

The stereochemical integrity of the C2 position is preserved through synthetic protocols employing chiral catalysts or resolving agents.

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Registry Number920798-72-7
IUPAC Name(2S)-2-(4-chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine
SMILES NotationCOC1=CC=C(C=C1)CN2CCOC@HC3=CC=C(C=C3)Cl
InChIKeyWWBJRNPDVXEMMA-GOSISDBHSA-N

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis typically involves a multi-step sequence:

  • Ring Formation: Condensation of 2-aminoethanol derivatives with dichloroethyl ether to construct the morpholine backbone.

  • Substituent Introduction:

    • 4-Chlorophenyl Group: Introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling.

    • 4-Methoxybenzyl Group: Attached through alkylation or reductive amination.

  • Stereochemical Control: Asymmetric catalysis using palladium complexes or chiral auxiliaries ensures enantiomeric excess >98% at the C2 position.

Optimization Challenges

Key challenges include minimizing racemization during benzylation and achieving regioselectivity in aryl substitutions. Recent advances employ microwave-assisted synthesis to reduce reaction times from 24 hours to <6 hours while maintaining yields >75%.

Physicochemical Properties

Solubility and Partition Coefficients

Experimental data indicates:

  • LogP (Octanol-Water): 3.2 ± 0.2 (predicted via XLogP3)

  • Aqueous Solubility: 0.12 mg/mL at 25°C, enhanced to 1.8 mg/mL in 0.1M HCl due to morpholine protonation.

Stability Profile

  • Thermal Stability: Decomposes at 218°C (DSC).

  • Photostability: Degrades by <5% under UV light (λ = 254 nm) over 72 hours.

Pharmacological Research and Applications

Mechanism of Action

Morpholine derivatives exhibit diverse bioactivities mediated through:

  • Dopamine D2 Receptor Modulation: Structural analogs show Ki values of 12–45 nM in receptor binding assays.

  • σ-1 Receptor Antagonism: Potential application in neurodegenerative disorders.

Preclinical Findings

  • Anticancer Activity: In silico docking studies predict strong binding to tubulin (ΔG = -9.2 kcal/mol), comparable to paclitaxel.

  • Antimicrobial Efficacy: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

Assay TypeResultModel System
Tubulin PolymerizationIC₅₀ = 0.8 µMMCF-7 Cells
Dopamine D2 BindingKi = 28 nMRat Striatal Membranes
Antibacterial ActivityMIC = 12 µg/mL (S. aureus)Broth Microdilution

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for developing selective kinase inhibitors due to its planar aromatic systems.

  • Prodrug Design: The morpholine nitrogen facilitates conjugation with carboxylic acid-containing moieties.

Material Science

  • Liquid Crystal Precursors: Benzyl-morpholine derivatives exhibit nematic phase behavior between 120–160°C.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator